molecular formula C11H8N2O2 B2948165 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile CAS No. 72601-53-7

3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile

Cat. No.: B2948165
CAS No.: 72601-53-7
M. Wt: 200.197
InChI Key: VBTMDICSVDXPOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research

Mode of Action

It’s known that the compound contains a pyrrolidine-2,5-dione ring , which may interact with its targets and induce changes. The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with similar structures have been shown to enhance cell-specific productivity , suggesting that this compound may also influence cellular biochemical pathways. More research is needed to elucidate the specific pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it’s likely that the compound has some effect on protein structures or functions, but specific effects are yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile involves a two-step one-pot synthesis. This method uses terminal carbonyl alkynes and involves a Michael addition of aliphatic secondary amines followed by β-bromination or chlorination of the obtained enamines . The reaction is solvent-controllable, with toluene being used as the solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various α-X (X = Br or Cl) enamino ketones or esters .

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile has several scientific research applications, including:

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTMDICSVDXPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876652
Record name m-Cyano-N-phenylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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